molecular formula C21H15FN4S B12037654 4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 573929-61-0

4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12037654
CAS No.: 573929-61-0
M. Wt: 374.4 g/mol
InChI Key: QDPLWMDGFNWRRB-OEAKJJBVSA-N
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Description

4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Biphenyl Group: The biphenyl group is introduced via a condensation reaction with a suitable biphenyl aldehyde.

    Addition of the Fluorophenyl Group: The fluorophenyl group is incorporated through a nucleophilic substitution reaction using a fluorophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the biphenyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a ligand in coordination chemistry, where it can form complexes with metal ions. Its unique structure allows for interesting coordination geometries and electronic properties.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial or antifungal agent. The presence of the triazole ring is particularly significant, as triazole derivatives are known for their biological activity.

Medicine

In medicine, research focuses on the compound’s potential as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism by which 4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione exerts its effects is likely related to its ability to interact with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, while the biphenyl and fluorophenyl groups may enhance binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are known for their antifungal properties.

    Biphenyl Derivatives: Compounds such as biphenyl itself, which is used in organic synthesis and as a precursor for various chemicals.

    Fluorophenyl Derivatives: Compounds like 4-fluorophenylalanine, which is used in biochemical research.

Uniqueness

What sets 4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-3-(4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione apart is the combination of these three functional groups in a single molecule. This unique combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

573929-61-0

Molecular Formula

C21H15FN4S

Molecular Weight

374.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H15FN4S/c22-19-12-10-18(11-13-19)20-24-25-21(27)26(20)23-14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-14H,(H,25,27)/b23-14+

InChI Key

QDPLWMDGFNWRRB-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=C(C=C4)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NN3C(=NNC3=S)C4=CC=C(C=C4)F

Origin of Product

United States

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